molecular formula C16H8O6 B8057817 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid

2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid

Cat. No.: B8057817
M. Wt: 296.23 g/mol
InChI Key: IDEZAYUIVCEOBE-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is an organic compound with the molecular formula C16H8O6. It is a derivative of anthracene, characterized by the presence of two oxo groups and two carboxylic acid groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3-dimethylanthracene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

2,3-Dimethylanthracene+KMnO42,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid\text{2,3-Dimethylanthracene} + \text{KMnO}_4 \rightarrow \text{this compound} 2,3-Dimethylanthracene+KMnO4​→2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic oxidation processes. These methods often use catalysts such as manganese dioxide or cobalt salts to facilitate the oxidation of anthracene derivatives under controlled conditions.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols for esterification, amines for amidation, typically under acidic or basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxyanthracene derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties and as a building block for drug development.

    Industry: Utilized in the production of high-performance materials, such as polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and proteins. The oxo groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in binding interactions, affecting molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Anthraquinone: A simpler derivative of anthracene with two oxo groups.

    1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups instead of carboxylic acids.

    2,3-Dihydroxyanthracene-1,4-dicarboxylic acid: A reduced form with hydroxyl groups.

Uniqueness: 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is unique due to the combination of oxo and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

2,3-dioxoanthracene-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-11(15(19)20)9-5-7-3-1-2-4-8(7)6-10(9)12(14(13)18)16(21)22/h1-6H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEZAYUIVCEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C(=O)C(=O)C(=C3C=C2C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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